molecular formula C18H14ClNO3S B2959973 3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone CAS No. 321431-16-7

3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone

Cat. No.: B2959973
CAS No.: 321431-16-7
M. Wt: 359.82
InChI Key: WMKRKXOCIJXGEG-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone is a chemical compound of significant interest in medicinal chemistry research, integrating two privileged pharmacophores: the sulfonyl group and the 2-pyridone moiety. The sulfonyl functional group is a key motif in over 150 FDA-approved drugs and is known to contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties . Meanwhile, the 2-pyridone scaffold is a versatile nitrogen-containing heterocycle frequently explored for its diverse biological activities. Researchers have synthesized and evaluated numerous 2-pyridone derivatives for their potent effects against bacteria, fungi, viruses, and various cancer cell lines . The structural features of this compound make it a valuable intermediate for constructing more complex molecules and a candidate for screening in drug discovery programs. Its potential mechanism of action may involve enzyme inhibition, such as targeting bacterial topoisomerases or carbonic anhydrases, a common trait of sulfonamide-containing molecules . This product is intended for research purposes as a building block or a standard in biological studies. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-12-11-16(13-5-3-2-4-6-13)20-18(21)17(12)24(22,23)15-9-7-14(19)8-10-15/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKRKXOCIJXGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone (CAS No. 321431-16-7) is a pyridinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C18H14ClNO3S
  • Molar Mass : 359.83 g/mol
  • Boiling Point : 619.1 ± 55.0 °C (predicted)
  • Density : 1.368 ± 0.06 g/cm³ (predicted)
PropertyValue
Molecular FormulaC18H14ClNO3S
Molar Mass359.83 g/mol
Boiling Point619.1 ± 55.0 °C
Density1.368 ± 0.06 g/cm³

Antimicrobial Activity

Research indicates that compounds similar to 3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone exhibit significant antimicrobial properties. A study highlighted that various derivatives demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were notably low, indicating potent antimicrobial effects .

Enzyme Inhibition

The sulfonamide moiety present in this compound has been associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown that several derivatives exhibit strong AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for these activities ranged from moderate to strong, suggesting the potential for therapeutic applications in enzyme modulation.

Anti-cancer Properties

Emerging evidence suggests that the compound may possess anti-cancer properties. Derivatives of pyridinones have been explored for their antiproliferative effects on various cancer cell lines, showing promise as potential chemotherapeutic agents . The structural features of sulfonyl groups contribute to their ability to interact with biological targets involved in cancer progression.

Case Studies

  • Antimicrobial Evaluation : In a comparative study of various pyrazole derivatives, compounds similar to the target compound were evaluated for antimicrobial efficacy against pathogens like Salmonella typhi and Bacillus subtilis. Results indicated that certain derivatives achieved significant inhibition zones, demonstrating their potential as effective antimicrobial agents .
  • Enzyme Inhibition Studies : A synthesized series of compounds containing the sulfonamide group were tested for AChE inhibition, with some showing IC50 values below 5 µM, highlighting their potential in treating conditions related to cholinergic dysfunction .

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone (CAS No. 321431-16-7) is a pyridinone derivative studied in pharmacological research for its potential biological activities.

Basic Information:

  • Molecular Formula: C18H14ClNO3S
  • Molecular Weight: 359.83 g/mol
  • Predicted Boiling Point: 619.1 ± 55.0 °C
  • Predicted Density: 1.368 ± 0.06 g/cm³

Biological Activities and Applications:
3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone is a research compound with potential biological activities. Compounds with similar structures have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

  • Antimicrobial Activity: Compounds similar to this target compound exhibit antimicrobial properties, effectively inhibiting bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition: The sulfonamide moiety in the compound is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease, which is significant for treating neurodegenerative diseases like Alzheimer's.
  • Anti-cancer Properties: Pyridinone derivatives have demonstrated antiproliferative effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Case Studies:

  • Antimicrobial Evaluation: Derivatives similar to the compound have shown significant inhibition zones against pathogens like Salmonella typhi and Bacillus subtilis, indicating their potential as effective antimicrobial agents.
  • Enzyme Inhibition Studies: Compounds containing the sulfonamide group have been tested for AChE inhibition, with some showing IC50 values below 5 µM, suggesting their potential in treating conditions related to cholinergic dysfunction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 3

The position 3 substituent significantly influences molecular properties. Compared to the target compound’s (4-chlorophenyl)sulfonyl group:

  • 3-Cyano-substituted pyridinones (e.g., 3-cyano-4-(3-nitrophenyl)-6-phenyl-2(1H)-pyridinone) exhibit higher melting points (>330°C), attributed to strong intermolecular dipole interactions from the cyano group .

Substituent Variations at Positions 4 and 6

  • Methyl vs. Bulky Groups: The methyl group at position 4 in the target compound likely reduces steric hindrance compared to bulkier substituents, such as the tetrahydrofuran group in 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone (MW: 337.78) .
  • Phenyl at Position 6 : The phenyl group at position 6 is conserved in many analogs (e.g., 4-(4-nitrophenyl)-6-phenylpyrimidin-2(1H)-one), contributing to π-π stacking interactions that may stabilize crystal lattices .

Physicochemical Properties

Key differences in molecular weight and substituent effects are highlighted below:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Source
3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone C18H14ClNO3S* ~367.8* 3: (4-Cl-Ph)SO2; 4: CH3; 6: Ph N/A N/A
3-Cyano-4-(3-nitrophenyl)-6-phenyl-2(1H)-pyridinone C18H11N3O3 317.30 3: CN; 4: 3-NO2-Ph; 6: Ph >330
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene C15H16ClN3O2S 337.83 Sulfonyl-piperazinyl hybrid N/A
4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one C16H11N3O3 293.28 4: 4-NO2-Ph; 6: Ph N/A
Ibipinabant (for sulfonyl comparison) C23H20Cl2N4O2S 487.40 Pyrazole core with sulfonyl group N/A

*Estimated based on structural similarity.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone?

Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of pyridinone precursors and halogenation. For example, analogous compounds (e.g., 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones) are synthesized via cyclocondensation of β-diketones with ammonium acetate under acidic conditions, yielding products with 23–67% efficiency depending on substituents and reaction optimization . Key steps include:

  • Sulfonylation : Introducing the 4-chlorophenylsulfonyl group via nucleophilic substitution.
  • Purification : Crystallization from ethanol or dichloromethane to achieve >99% purity (as validated by NMR and LC-MS) .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

Methodological Answer: Characterization relies on a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity (e.g., distinguishing sulfonyl vs. carbonyl groups) .
  • Infrared Spectroscopy (IR) : Identification of sulfonyl (S=O, ~1350–1160 cm1^{-1}) and pyridinone (C=O, ~1650 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer: Optimization strategies include:

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during sulfonylation to minimize side reactions .
  • Catalyst Screening : Testing Lewis acids (e.g., BF3_3-Et2_2O) to enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, as evidenced by 36% yield improvements in analogous syntheses .
  • Design of Experiments (DoE) : Statistical tools like ANOVA to evaluate the impact of variables (e.g., time, stoichiometry) on yield .

Q. What experimental approaches are used to assess the biological activity of this compound, such as analgesic or toxicological effects?

Methodological Answer:

  • In Vivo Models : Acute toxicity studies in Sprague–Dawley rats (e.g., LD50_{50} determination) and analgesic evaluation via thermal latency tests (e.g., hot-plate assay in CD-1 mice) .
  • Dose-Response Analysis : Data fitting using software like GraphPad Prism to calculate EC50_{50} values and statistical significance (p < 0.05) .
  • Mechanistic Studies : Enzyme inhibition assays (e.g., COX-1/COX-2) to probe anti-inflammatory pathways .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

  • X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction, resolving ambiguities in substituent orientation (e.g., sulfonyl vs. methyl group positions) .
  • 2D NMR Techniques : COSY and HSQC to assign proton-carbon correlations and verify spin-spin coupling .
  • Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:

  • Environmental Partitioning : Assess log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation potential .
  • Degradation Studies : Hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light) to identify breakdown products .
  • Ecotoxicity Assays : Algal growth inhibition tests (e.g., Chlorella vulgaris) to evaluate impacts on primary producers .

Q. How can computational tools aid in predicting the reactivity or drug-likeness of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., cyclooxygenase) .
  • ADMET Prediction : Software like SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, BBB permeability) using SMILES notation .
  • Reactivity Descriptors : DFT-based Fukui indices to identify electrophilic/nucleophilic sites for derivatization .

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